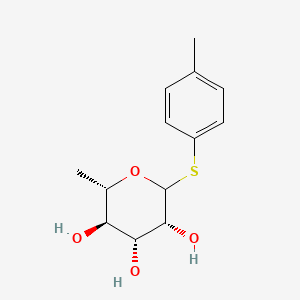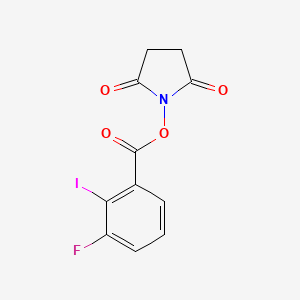
2,5-Dioxopyrrolidin-1-yl 2-bromo-3-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 2-bromo-3-fluorobenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidinone ring and a benzoate moiety substituted with bromine and fluorine atoms. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-bromo-3-fluorobenzoate typically involves the reaction of 2-bromo-3-fluorobenzoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-bromo-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and pyrrolidinone.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions at reflux temperatures.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: Products are 2-bromo-3-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Coupling Reactions:
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 2-bromo-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-bromo-3-fluorobenzoate largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes involved in neurological disorders .
類似化合物との比較
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-chlorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-bromo-3-fluorobenzoate is unique due to the presence of both bromine and fluorine substituents on the benzoate ring. This dual substitution can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO4/c12-10-6(2-1-3-7(10)13)11(17)18-14-8(15)4-5-9(14)16/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRPBADGAOJHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8196393.png)

![4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde](/img/structure/B8196400.png)










